molecular formula C29H22N2O2 B5399253 [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate

Cat. No.: B5399253
M. Wt: 430.5 g/mol
InChI Key: DMQWWJXOLRGXSL-NHFJDJAPSA-N
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Description

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is a complex organic compound that features a benzimidazole core, a phenylethenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the phenylethenyl group. Finally, the benzoate ester is formed through esterification with benzoic acid under acidic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above-mentioned steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, given the known bioactivity of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core. This interaction can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is unique due to its combination of a benzimidazole core, a phenylethenyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O2/c32-29(24-16-8-3-9-17-24)33-27(23-14-6-2-7-15-23)20-28-30-25-18-10-11-19-26(25)31(28)21-22-12-4-1-5-13-22/h1-20H,21H2/b27-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQWWJXOLRGXSL-NHFJDJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4)/OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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